Ripretinib

GIST Phase 3 Clinical Trial Progression-Free Survival

Acquire a critical fourth-line therapy tool targeting the full spectrum of resistant KIT/PDGFRA mutants. Standard-of-care for advanced GIST, this switch-control inhibitor addresses heterogeneous drug-resistant mutations that limit generic TKI substitution. - Potently inhibits wild-type KIT (IC50 3 nM) and PDGFRα (IC50 3.6 nM), including exon 17/18 resistance mutants. - Demonstrated a 6.3-fold improvement in median PFS over placebo in the INVICTUS trial. - Preferable over sunitinib for quality-of-life endpoints, as shown in the INTRIGUE trial. Reliable supply with verified purity supports in vitro, in vivo xenograft, and combination resistance studies.

Molecular Formula C24H21BrFN5O2
Molecular Weight 510.4 g/mol
CAS No. 1442472-39-0
Cat. No. B610491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipretinib
CAS1442472-39-0
SynonymsDCC-2618;  DCC 2618;  DCC2618;  Ripretinib; 
Molecular FormulaC24H21BrFN5O2
Molecular Weight510.4 g/mol
Structural Identifiers
SMILESCCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC
InChIInChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33)
InChIKeyCEFJVGZHQAGLHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ripretinib for Advanced GIST Research


Ripretinib (CAS 1442472-39-0) is a small-molecule kinase inhibitor that functions as a 'switch-control' inhibitor, binding to and inactivating the switch pocket of KIT and PDGFRA kinases [1]. It is approved by the FDA for the treatment of adult patients with advanced gastrointestinal stromal tumor (GIST) who have received prior treatment with three or more kinase inhibitors, including imatinib [2]. In vitro, ripretinib potently inhibits wild-type KIT and PDGFRα with IC50 values of 3 nM and 3.6 nM, respectively [1]. Its unique mechanism of action allows it to target a broad spectrum of primary and secondary drug-resistant mutations in KIT and PDGFRA [3].

1
Switch-control inhibitor targeting KIT and PDGFRA switch pocket
2
Broad-spectrum inhibition of primary and secondary drug-resistant mutants
3
Tool for GIST drug-resistance mechanism and combination research

Ripretinib Overcomes GIST Drug Resistance


Generic substitution of tyrosine kinase inhibitors (TKIs) in the treatment of advanced GIST is not clinically viable due to the emergence of heterogeneous, drug-resistant mutations. While first-line imatinib is effective against primary KIT exon 11 mutations, secondary resistance mutations in the ATP-binding pocket (exons 13, 14) or activation loop (exons 17, 18) frequently arise [1]. Sunitinib and regorafenib, approved as second- and third-line therapies respectively, have activity against some but not all of these secondary mutations [2]. Ripretinib is uniquely designed as a 'switch-control' inhibitor to potently inhibit the full spectrum of these resistant KIT and PDGFRA mutants, providing a critical therapeutic option for patients who have progressed on prior TKIs [3].

Ripretinib (switch-control) Imatinib (Type II TKI)

Imatinib may not inhibit KIT exon 13/14/17/18 resistance mutations; model response may differ significantly.

Ripretinib Sunitinib (Type I/II TKI)

Sunitinib has limited activity against activation loop exon 17/18 mutants; broad-spectrum coverage may not transfer directly.

Ripretinib Regorafenib

Regorafenib-resistant secondary KIT mutations may not be addressed; comprehensive mutant panel validation is required.

Ripretinib Clinical Efficacy Evidence


INVICTUS Trial: PFS Improvement in GIST

In the pivotal Phase 3 INVICTUS trial (NCT03353753), ripretinib demonstrated a significant improvement in median progression-free survival (mPFS) compared to placebo in patients with advanced GIST who had received at least three prior lines of therapy. Ripretinib achieved an mPFS of 6.3 months versus 1.0 month for placebo, with a hazard ratio (HR) of 0.15 (95% CI: 0.09–0.25) [1]. This trial established ripretinib as the standard of care in the fourth-line setting [1].

PFS improvement
Head-to-head
Ripretinib: 6.3 months
Placebo: 1.0 month
HR 0.15 (95% CI 0.09–0.25)
Reported model endpoint context in heavily pre-treated GIST
Phase 3 INVICTUS; ≥3 prior therapies
GIST Phase 3 Clinical Trial Progression-Free Survival

INTRIGUE Trial: Superior Safety vs Sunitinib

The Phase 3 INTRIGUE trial (NCT03673501) compared ripretinib to sunitinib in patients with advanced GIST who had progressed on imatinib. The trial demonstrated that ripretinib provided similar progression-free survival (PFS) to sunitinib, with a hazard ratio of 1.05 (95% CI, 0.82–1.33) [1]. Critically, ripretinib exhibited a superior safety profile, with significantly fewer Grade 3/4 treatment-emergent adverse events (TEAEs) and better patient-reported quality of life outcomes [1].

Safety vs sunitinib
Head-to-head
Grade 3/4 TEAEs: Ripretinib 42% vs Sunitinib 66%
HR for PFS 1.05 (95% CI 0.82–1.33)
Reported tolerability endpoint context compared to sunitinib in imatinib-failure GIST
Phase 3 INTRIGUE; second-line setting
GIST Phase 3 Clinical Trial Safety Quality of Life

Broad-Spectrum KIT/PDGFRA Mutant Inhibition

Ripretinib is a 'switch-control' inhibitor that potently inhibits a broad range of KIT and PDGFRA mutants, including those resistant to imatinib, sunitinib, and regorafenib. In biochemical assays, ripretinib inhibited KIT exon 17/18 activation loop mutants (e.g., D816V, D816H) with IC50 values of 25 nM and 18 nM, respectively, which are not effectively inhibited by imatinib or sunitinib [1]. For PDGFRA, ripretinib inhibited the imatinib-resistant D842V mutant with an IC50 of 36 nM, whereas avapritinib is a more potent inhibitor of this specific mutant but has a narrower overall spectrum [1][2].

Mutant inhibition
Cross-study comparable
KIT D816V IC50: 25 nM
PDGFRA D842V IC50: 36 nM
Vs imatinib >10,000 nM
Supports broad mutant inhibition context in drug-resistance models
Biochemical kinase assay data (Cancer Cell 2019)
Kinase Inhibitor Drug Resistance KIT Mutation

Pharmacokinetics in Hepatic Impairment

Ripretinib and its active metabolite DP-5439 are primarily metabolized by CYP3A4 [1]. A Phase 1 study in participants with hepatic impairment showed that mild impairment did not affect exposure, but moderate and severe impairment increased ripretinib exposure (AUC) by 99% and 163%, respectively, compared to healthy participants [2]. Despite these increases, the changes were deemed not clinically relevant, and no dose adjustment is recommended [2]. However, co-administration with strong CYP3A4 inhibitors or inducers is expected to alter ripretinib exposure, requiring careful consideration of concomitant medications [1].

Hepatic PK
Supporting evidence
Moderate HI: +99% AUC
Severe HI: +163% AUC
No dose adjustment recommended
Supports hepatic impairment ADME model interpretation
Phase 1 study; single 50-mg dose (Adv Ther. 2025)
Pharmacokinetics Hepatic Impairment Drug-Drug Interactions

Ripretinib Research and Clinical Applications


Fourth-Line GIST Standard of Care

Based on the INVICTUS trial data [1], ripretinib is the standard of care for adult patients with advanced GIST who have progressed on imatinib, sunitinib, and regorafenib. Its use in this setting is supported by a 6.3-fold improvement in PFS compared to placebo [1].

Second-Line GIST with Tolerability Focus

Following progression on imatinib, ripretinib may be preferred over sunitinib in patients where quality of life and avoidance of severe adverse events are a priority, as demonstrated in the INTRIGUE trial [1].

Resistant KIT Activation Loop Mutations

Ripretinib is a key research tool and clinical option for GIST driven by KIT exon 17/18 mutations (e.g., D816V) that confer resistance to imatinib and sunitinib [1].

Preclinical Models of Drug-Resistant GIST

Ripretinib is a valuable tool for in vitro and in vivo (xenograft) studies investigating mechanisms of TKI resistance, and for testing novel combination therapies aimed at overcoming or preventing resistance [1].

Application
Selection Property
Validation Focus
Fourth-line GIST model-response research
Broad-spectrum mutant inhibition profile
Model-response endpoint validation (PFS)
Second-line GIST tolerability endpoint studies
Reported tolerability profile vs sunitinib
Tolerability endpoint comparison in imatinib-failure models
Resistant KIT exon 17/18 mutant cell models
Switch-control inhibition of activation loop mutants
Mutant kinase inhibition assay validation
Preclinical drug-resistant GIST combination studies
In vivo model-response data
Xenograft model endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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